Cas no 612043-73-9 (4-3,5-bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamidobenzoic acid)

4-3,5-bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamidobenzoic acid is a specialized sulfonamide derivative featuring a thiophene core with methoxycarbonyl and methyl substituents, coupled to a benzoic acid moiety. This compound is of interest in medicinal chemistry and materials science due to its multifunctional structure, which combines electron-withdrawing and electron-donating groups. The presence of both sulfonamide and carboxylic acid functionalities enhances its potential as a versatile intermediate for synthesizing pharmacologically active molecules or functional materials. Its well-defined molecular architecture allows for precise modifications, making it suitable for applications in drug development, catalysis, or polymer chemistry. The compound's stability and reactivity profile further support its utility in advanced synthetic workflows.
4-3,5-bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamidobenzoic acid structure
612043-73-9 structure
Product name:4-3,5-bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamidobenzoic acid
CAS No:612043-73-9
MF:C16H15NO8S2
Molecular Weight:413.422202348709
CID:6352887
PubChem ID:1582745

4-3,5-bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamidobenzoic acid 化学的及び物理的性質

名前と識別子

    • 4-3,5-bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamidobenzoic acid
    • SR-01000084879-1
    • F1360-0644
    • SR-01000084879
    • 4-[[3,5-bis(methoxycarbonyl)-4-methylthiophen-2-yl]sulfonylamino]benzoic acid
    • AB00685929-01
    • 4-[3,5-BIS(METHOXYCARBONYL)-4-METHYLTHIOPHENE-2-SULFONAMIDO]BENZOIC ACID
    • AKOS002217847
    • 4-(3,5-bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido)benzoic acid
    • EU-0049034
    • 612043-73-9
    • インチ: 1S/C16H15NO8S2/c1-8-11(14(20)24-2)16(26-12(8)15(21)25-3)27(22,23)17-10-6-4-9(5-7-10)13(18)19/h4-7,17H,1-3H3,(H,18,19)
    • InChIKey: BFBQYLGSELOJIA-UHFFFAOYSA-N
    • SMILES: S(C1=C(C(=O)OC)C(C)=C(C(=O)OC)S1)(NC1C=CC(C(=O)O)=CC=1)(=O)=O

計算された属性

  • 精确分子量: 413.02390878g/mol
  • 同位素质量: 413.02390878g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 10
  • 重原子数量: 27
  • 回転可能化学結合数: 8
  • 複雑さ: 681
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 173Ų
  • XLogP3: 2.4

4-3,5-bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamidobenzoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F1360-0644-20μmol
4-[3,5-bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]benzoic acid
612043-73-9 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F1360-0644-25mg
4-[3,5-bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]benzoic acid
612043-73-9 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F1360-0644-50mg
4-[3,5-bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]benzoic acid
612043-73-9 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F1360-0644-10mg
4-[3,5-bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]benzoic acid
612043-73-9 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F1360-0644-15mg
4-[3,5-bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]benzoic acid
612043-73-9 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F1360-0644-2mg
4-[3,5-bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]benzoic acid
612043-73-9 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F1360-0644-40mg
4-[3,5-bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]benzoic acid
612043-73-9 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F1360-0644-3mg
4-[3,5-bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]benzoic acid
612043-73-9 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F1360-0644-20mg
4-[3,5-bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]benzoic acid
612043-73-9 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F1360-0644-5μmol
4-[3,5-bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]benzoic acid
612043-73-9 90%+
5μl
$63.0 2023-05-17

4-3,5-bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamidobenzoic acid 関連文献

4-3,5-bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamidobenzoic acidに関する追加情報

Research Briefing on 4-[3,5-bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]benzoic acid (CAS: 612043-73-9)

In recent years, the compound 4-[3,5-bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]benzoic acid (CAS: 612043-73-9) has garnered significant attention in the field of chemical biology and pharmaceutical research. This sulfonamide derivative, characterized by its unique thiophene and benzoic acid moieties, has shown promising potential in various therapeutic applications, particularly in enzyme inhibition and targeted drug delivery. The compound's structural complexity and functional versatility make it a valuable candidate for further investigation.

Recent studies have focused on elucidating the molecular mechanisms underlying the biological activity of 612043-73-9. One key area of interest is its role as a potent inhibitor of carbonic anhydrase isoforms, which are implicated in a range of pathological conditions, including cancer, glaucoma, and epilepsy. Preliminary in vitro assays have demonstrated that the compound exhibits high binding affinity and selectivity for specific isoforms, suggesting its potential as a lead compound for the development of novel therapeutics. Additionally, the presence of methoxycarbonyl groups in its structure enhances its pharmacokinetic properties, such as solubility and metabolic stability.

Another notable application of 4-[3,5-bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]benzoic acid lies in its use as a building block for the synthesis of more complex drug candidates. Researchers have successfully incorporated this compound into hybrid molecules designed to target multiple pathways simultaneously, a strategy known as polypharmacology. For instance, recent work has explored its conjugation with known anticancer agents to enhance efficacy and reduce off-target effects. These hybrid molecules have shown improved cytotoxicity profiles in preclinical models, highlighting the compound's versatility in drug design.

From a synthetic chemistry perspective, advancements have been made in optimizing the production of 612043-73-9. Novel catalytic methods have been developed to improve yield and purity, addressing previous challenges associated with its complex synthesis. These methodological improvements are critical for scaling up production and facilitating further pharmacological evaluation. Moreover, computational modeling studies have provided insights into the compound's interaction with biological targets, enabling rational design of derivatives with enhanced properties.

In conclusion, 4-[3,5-bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]benzoic acid represents a promising scaffold in medicinal chemistry, with demonstrated potential in enzyme inhibition and drug development. Ongoing research aims to further explore its therapeutic applications and optimize its pharmacological profile. As the field advances, this compound is likely to play a pivotal role in the discovery of next-generation therapeutics.

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